Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-
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Overview
Description
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methoxybenzaldehyde with 4-methylphenylmagnesium bromide, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the methoxy and methyl substituents.
4-Methoxyamphetamine: A compound with a methoxy group at the 4-position and an amine group, similar to Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-.
3,4-Dimethoxyamphetamine: Contains two methoxy groups at the 3- and 4-positions on the benzene ring.
Uniqueness
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1016507-23-5 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15H,16H2,1-2H3 |
InChI Key |
RVZOKHYECFKGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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